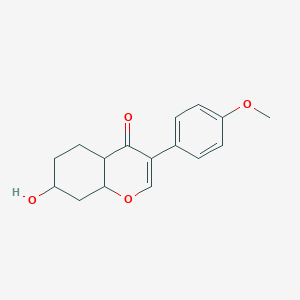

7-Hydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Beschreibung

Eigenschaften

Molekularformel |

C16H18O4 |

|---|---|

Molekulargewicht |

274.31 g/mol |

IUPAC-Name |

7-hydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |

InChI |

InChI=1S/C16H18O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-3,5-6,9,11,13,15,17H,4,7-8H2,1H3 |

InChI-Schlüssel |

LFCWGMXMCCRUSE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=COC3CC(CCC3C2=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Total Chemical Synthesis Approaches

Total synthesis offers more control over the stereochemical outcome and is generally preferred for accessing 7-Hydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one with defined stereochemistry. Several synthetic strategies have been developed that could be applied to this compound:

- Acid-catalyzed condensation and cyclization reactions

- Multi-component reactions forming the chromene core structure

- Stereoselective synthesis methods controlling configuration at the stereogenic centers

- Reduction of fully unsaturated chromone precursors

The selection of an appropriate synthetic route depends on factors including desired stereochemical outcome, starting material availability, and scale requirements.

Detailed Synthesis Methodologies

Acid-Catalyzed Condensation and Cyclization

A primary approach for synthesizing this compound involves acid-catalyzed condensation reactions between appropriately substituted phenolic compounds and aldehydes or ketones. This method builds the core structure through controlled cyclization reactions.

A typical synthetic route includes:

- Reaction of a dihydroxylated benzene derivative with a 4-methoxybenzaldehyde in the presence of an acid catalyst

- Cyclization to form the chromene core structure

- Selective reduction to generate the hexahydrochromen-4-one system

The most effective acid catalysts for this transformation include montmorillonite K10 clay, which has demonstrated excellent catalytic activity in similar reactions. For instance, in the synthesis of related hexahydrochromene derivatives, the reaction of diol 3 (0.400 g) and citral 5 (0.800 g) catalyzed by K10 clay (1.20 g) over 3 days produced the desired cyclization products in yields of up to 73%, with stereoselectivity favoring the (4S) isomer over the (4R) isomer in a 3:1 ratio.

The reaction typically proceeds in dichloromethane (CH₂Cl₂), with the solvent sometimes distilled off to increase concentration and enhance reaction efficiency. After completion, the reaction mixture is worked up with ethyl acetate, and the product is purified through column chromatography on silica gel.

For the specific target compound, one effective approach involves the use of phenolic compounds reacted with dimedone in the presence of an acid catalyst, with refluxing in ethanol or methanol for several hours to ensure complete conversion and high yields.

Multi-Component Synthetic Approaches

Multi-component reactions offer an efficient means to construct the complex framework of this compound in fewer steps. These approaches typically involve one-pot reactions of three or more components to rapidly assemble the core structure.

A key starting compound for chromene-based synthesis can be prepared through one-pot three-component reactions, as reported in the literature. For the target compound, this might involve:

- Combination of a hydroxylated benzene derivative, a 4-methoxyphenyl-containing reagent, and an appropriate carbonyl compound

- Formation of the chromene core through tandem reactions

- Selective functionalization to introduce the hydroxyl group at position 7

- Controlled reduction to obtain the hexahydrochromen-4-one system

This approach offers advantages in terms of step economy but may require optimization to control regioselectivity and stereoselectivity of the transformation.

Formylation and Functionalization Strategies

For introducing specific functional groups into the chromene core, selective formylation reactions have proven effective. In the synthesis of related chromene derivatives, formylation using dichloromethyl methyl ether and TiCl₄ has been reported to produce keto aldehydes in good yields.

A representative procedure involves:

- Addition of TiCl₄ (1.5 mL, 13.4 mmol) to a solution of the chromene precursor (620.9 mg, 2.63 mmol) in anhydrous CH₂Cl₂ (50 mL) at -78°C

- Treatment with Cl₂CHOMe (2.26 mL, 25.0 mmol)

- Warming to room temperature and stirring for 10 hours

- Workup and purification by column chromatography

This method produced the desired formylated product in 62% yield. Similar strategies could be adapted for functionalizing intermediates in the synthesis of this compound.

Stereoselective Synthesis Methods

Control of stereochemistry is critical in the synthesis of this compound due to its six stereogenic centers. Several approaches have been developed for stereocontrolled synthesis of related compounds, which can be adapted for the target molecule.

One effective strategy utilizes chiral starting materials to direct the stereochemical outcome. For example, the reaction of (–)-isopulegol (0.500 g) with citral (1.09 g) in the presence of K10 clay (3.03 g) for 2 hours produced two diastereomeric products: (4R)-12 (0.588 g, 59%) and (4S)-12 (0.133 g, 13%). This demonstrates how a chiral starting material can induce stereocontrol in the cyclization reaction.

Another approach involves the use of chiral catalysts or auxiliaries to control stereochemistry during key bond-forming steps. This is particularly important for establishing the relative configuration at positions 4a and 8a, which define the three-dimensional arrangement of the molecule.

Table 1: Stereochemical Outcomes in Model Reactions for Hexahydrochromene Synthesis

| Starting Material | Reaction Conditions | Major Product | Yield (%) | Stereoselectivity Ratio |

|---|---|---|---|---|

| (–)-isopulegol + citral | K10 (3.03 g), 2 h, RT | (4R)-12 | 59 | (4R):(4S) = 4.5:1 |

| diol 3 + citral | K10 (1.20 g), 3 days, RT | (4S)-10 | 73 | (4S):(4R) = 3:1 |

| (–)-isopulegol + hydroxycitronellal | K10 (1.60 g), 3 h, RT | (4R,12S)-13 | 44 | (4R,12S):(4S,12S) = 1.8:1 |

The data demonstrates that reaction conditions and starting materials significantly influence both yield and stereoselectivity in these transformations.

Reaction Optimization Strategies

Catalyst Selection and Loading

The choice and loading of catalyst dramatically affect both yield and stereoselectivity in the synthesis of hexahydrochromene derivatives. For acid-catalyzed reactions leading to this compound, several catalysts have shown efficacy.

Montmorillonite K10 clay has emerged as a particularly effective heterogeneous catalyst for these transformations. The clay is typically calcinated at 105°C for 3 hours immediately before use to ensure optimal catalytic activity. The catalyst-to-substrate ratio significantly impacts reaction outcomes, with typical ratios ranging from 2:1 to 3:1 by weight. For example, in the reaction of (–)-isopulegol (0.500 g) with citral (1.09 g), 3.03 g of K10 clay was used to achieve optimal results.

Lewis acids such as TiCl₄ also demonstrate excellent catalytic activity, particularly for formylation reactions. For such transformations, precise temperature control is critical, with reactions typically initiated at -78°C before warming to room temperature.

Table 2: Catalyst Comparison for Hexahydrochromene Synthesis

| Catalyst | Type | Optimal Loading | Typical Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Montmorillonite K10 | Heterogeneous | 2-3× substrate weight | 2 h - 3 days | Recyclable, mild conditions | Longer reaction times |

| TiCl₄ | Lewis acid | 5 equivalents | 10-15 h | Rapid reaction, high yields | Moisture sensitive, corrosive |

| BF₃·OEt₂ | Lewis acid | 1.05 equivalents | 10 h | Selective, good yields | Moisture sensitive |

| p-TsOH | Brønsted acid | 10-20 mol% | 4-24 h | Inexpensive, accessible | Lower stereoselectivity |

Solvent Effects and Reaction Conditions

The solvent system significantly influences reaction efficiency and stereoselectivity in the synthesis of this compound. Dichloromethane (CH₂Cl₂) is commonly employed for acid-catalyzed condensation reactions with K10 clay. The solvent is often removed after initial mixing to create a concentrated environment that enhances reaction rates.

For similar compounds, refluxing in ethanol or methanol has proven effective, particularly when using phenolic compounds and dimedone in acid-catalyzed reactions. Temperature control is critical for optimizing both yield and stereoselectivity, with room temperature conditions generally favoring higher stereoselectivity but requiring longer reaction times.

The reaction time varies significantly depending on the specific transformation and catalyst system. With K10 clay, reaction times range from 2 hours to 3 days, while Lewis acid-catalyzed transformations typically complete within 10-15 hours.

Purification and Characterization Techniques

Purification of this compound and its intermediates typically involves column chromatography on silica gel. For related compounds, elution systems such as EtOAc-hexanes in various ratios have been effective, with the specific ratio adjusted based on compound polarity.

For separating diastereomers, recrystallization can serve as an effective method. For instance, in the purification of ketone 4 from a mixture with compound 5, recrystallization was reported as an efficient separation technique.

Characterization of the target compound relies on several complementary analytical techniques:

- NMR spectroscopy (¹H and ¹³C) provides critical information about structure and stereochemistry

- Mass spectrometry confirms molecular weight and fragmentation patterns

- Infrared spectroscopy identifies key functional groups, particularly the hydroxyl and carbonyl moieties

- X-ray crystallography (when possible) definitively establishes three-dimensional structure

For hexahydrochromene derivatives, characteristic NMR signals include those from the methoxy group (typically around δ 3.8-3.9 ppm in ¹H NMR) and the partially reduced ring system, which shows complex coupling patterns in the δ 1.0-2.5 ppm region.

Comparative Analysis of Synthetic Methods

The various approaches to synthesizing this compound offer different advantages and limitations in terms of efficiency, stereoselectivity, and practical considerations.

Table 3: Comprehensive Comparison of Synthetic Methods

| Synthetic Method | Starting Materials | Key Reagents | Typical Yields | Stereoselectivity | Scale Suitability | Environmental Impact |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Condensation | Phenolic compounds, aldehydes | K10 clay, CH₂Cl₂ | 40-75% | Moderate to high | Laboratory to medium | Moderate (heterogeneous catalyst) |

| Multi-Component Approach | Hydroxybenzenes, aldehydes, methoxyphenyl sources | Acid catalysts, solvents | 30-60% | Low to moderate | Laboratory | Moderate to high |

| Lewis Acid-Mediated Functionalization | Chromene precursors | TiCl₄, Cl₂CHOMe | 60-70% | Variable | Laboratory | High (sensitive reagents) |

| Stereoselective Synthesis (chiral starting materials) | Chiral terpenes, aldehydes | K10 clay, CH₂Cl₂ | 40-60% | High (>4:1 dr) | Laboratory | Moderate |

| Natural Product Modification | Plant extracts | Reduction/oxidation reagents | 10-30% | Variable | Limited | Variable |

The acid-catalyzed condensation approach using K10 clay offers a good balance of yield, stereoselectivity, and practical considerations for laboratory-scale synthesis. This method has demonstrated good stereocontrol in related systems and uses relatively benign reagents compared to other approaches.

For applications requiring specific stereoisomers, the approach using chiral starting materials such as (–)-isopulegol provides superior stereochemical control, though with potentially lower overall yields after isolation of the desired isomer.

Multi-component approaches offer efficiency in terms of step economy but generally provide less stereochemical control, making them more suitable for applications where stereochemistry is less critical or where further separation is acceptable.

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Hydroxy-3-(4-Methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oder Aldehyd oxidiert werden.

Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden, abhängig vom verwendeten Reduktionsmittel.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Nukleophile (Amine, Thiole) werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu einem Ketonderivat führen, während die Reduktion ein vollständig gesättigtes Chromenon erzeugen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxy-3-(4-Methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-on beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxy- und Methoxygruppen spielen eine entscheidende Rolle für seine biologische Aktivität und interagieren möglicherweise mit Enzymen und Rezeptoren im Körper. Die genauen Signalwege und Zielstrukturen sind noch Gegenstand der Forschung, aber vorläufige Studien deuten auf eine Beteiligung an oxidativem Stress-Signalwegen und Entzündungsreaktionen hin.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses.

Biologische Aktivität

7-Hydroxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one (CAS No. 485-72-3) is a complex organic compound belonging to the chromene class. It features a hydroxy group at the 7th position and a methoxyphenyl group at the 3rd position. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C16H18O4 |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | RLCOISGSJIZIRS-UHFFFAOYSA-N |

| SMILES | COc1ccc(cc1)C2CC(=O)C(C2)C(C(=O)C(C(C(=O)CC2)O)C(C(C(=O)C(C(C(=O)C2)O))C(CC2)C2)C2)C2 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The hydroxy and methoxy groups enhance its binding affinity to enzymes and receptors, influencing several biochemical pathways. This compound has been shown to modulate enzyme activities and interact with cellular receptors that are critical in various physiological processes.

Pharmacological Effects

- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells.

- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against various bacterial strains.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators.

Case Studies

- Antioxidant Study : A study evaluated the antioxidant activity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals compared to control groups, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

- Anti-inflammatory Research : In vitro studies on human macrophages showed that treatment with this compound reduced the secretion of TNF-alpha and IL-6 by approximately 50%, indicating strong anti-inflammatory effects.

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli using the agar diffusion method. The results demonstrated zones of inhibition comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds such as 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one and others. The following table summarizes key differences:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Significant | Moderate |

| 7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | Moderate | Low | High |

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

- Molecular Weight : ~274.3 g/mol (estimated based on structure).

- Bioavailability: Saturation may improve metabolic stability, as seen in other hydrogenated flavonoids (e.g., taxifolin vs. quercetin) .

Table 1: Structural and Functional Comparison

Key Differences and Implications

Ring Saturation: The hexahydro modification in the target compound introduces conformational rigidity and increased lipophilicity compared to formononetin. This could enhance blood-brain barrier penetration but reduce solubility in polar solvents . In contrast, 3,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one (a dihydro derivative) retains higher aqueous solubility due to fewer saturated carbons .

Substituent Effects: The 4-methoxyphenyl group in formononetin and the target compound contributes to estrogen receptor binding, while 4-hydroxyphenyl derivatives (e.g., puerarin) exhibit stronger antioxidant activity due to phenolic -OH groups . Biochanin A, with additional 5-OH, shows distinct anticancer mechanisms compared to formononetin .

Biological Activity: Formononetin is well-documented for its role in osteoporosis prevention and anti-inflammatory effects . The hexahydro derivative’s biological profile remains speculative but may mimic taxifolin (a dihydroquercetin derivative), which shows improved stability and prolonged activity in vivo .

Table 2: Physicochemical Data

| Property | Target Compound | Formononetin | Biochanin A |

|---|---|---|---|

| Molecular Formula | C₁₆H₁₈O₄ | C₁₆H₁₂O₄ | C₁₆H₁₂O₅ |

| Molecular Weight (g/mol) | ~274.3 | 268.27 | 284.27 |

| LogP (Predicted) | ~2.8 | 2.5 | 2.1 |

| Water Solubility (mg/mL) | <0.1 (estimated) | 0.05 | 0.03 |

| Bioavailability Score | N/A | 0.55 | 0.56 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.